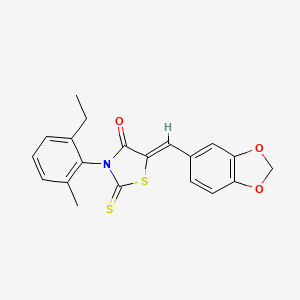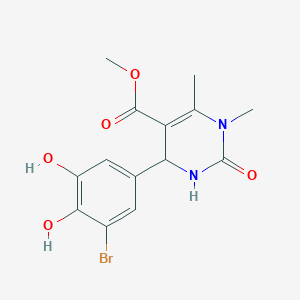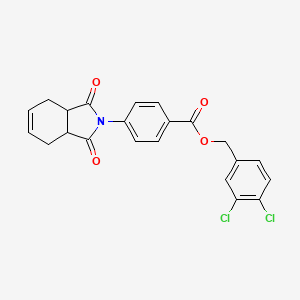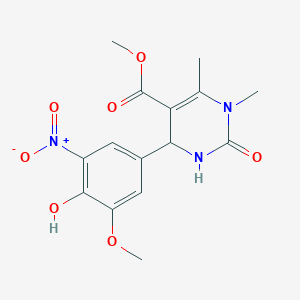
1-(1-adamantylacetyl)-4-benzylpiperidine
Übersicht
Beschreibung
1-(1-adamantylacetyl)-4-benzylpiperidine, also known as ADBP, is a chemical compound that belongs to the family of piperidine derivatives. ADBP has been the subject of extensive scientific research due to its potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential in Neurodegenerative Diseases
The pharmacological potential of adamantane-based scaffolds, including compounds like 1-(1-adamantylacetyl)-4-benzylpiperidine, has been extensively reviewed. These compounds are particularly noted for their potential in treating neurodegenerative diseases such as dementia, Alzheimer's, and Parkinson's. The structure-activity relationships of over 75 adamantane derivatives have been analyzed, highlighting the superiority of certain derivatives over well-known drugs like amantadine and memantine. This suggests a promising direction for future research in the development of new treatments for neurodegenerative disorders (Dembitsky, Gloriozova, & Poroikov, 2020).
Alternative Pathway Therapy for Urea Cycle Disorders
Adamantane derivatives have also been implicated in the alternative pathway therapy for urea cycle disorders. This approach involves using compounds that provide alternative pathways for nitrogen disposal, thereby offering a potential treatment strategy. While not directly related to 1-(1-adamantylacetyl)-4-benzylpiperidine, the success of similar adamantane-based compounds in these therapeutic areas underscores the versatile pharmacological potential of this class of compounds (Batshaw, MacArthur, & Tuchman, 2001).
Antimicrobial and Antitumor Properties
Further research into adamantane derivatives has explored their antimicrobial and antitumor properties. For instance, studies on chromones and their derivatives, which share structural similarities with adamantane-based compounds, have shown significant antioxidant potential, which is crucial for their antimicrobial and anticancer activities. These findings suggest that adamantane derivatives, by virtue of their structural features, could be developed into potent antimicrobial and anticancer agents (Yadav, Parshad, Manchanda, & Sharma, 2014).
Neurotransmitter System Effects
The effects of adamantane derivatives on various neurotransmitter systems have been reviewed, highlighting the stimulation of dopaminergic neurons among other actions. This provides insight into the potential mechanisms through which these compounds exert their neuroprotective effects, further supporting their application in treating neurodegenerative diseases (Maj, 1982).
Targeted Anticancer Drugs
The exploration of histone deacetylase inhibitors as targeted anticancer drugs includes research into adamantane derivatives. These compounds are part of a broader class of drugs being developed to selectively induce cancer cell death, illustrating the potential of adamantane-based compounds in oncology (Marks, 2010).
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-1-(4-benzylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO/c26-23(17-24-14-20-11-21(15-24)13-22(12-20)16-24)25-8-6-19(7-9-25)10-18-4-2-1-3-5-18/h1-5,19-22H,6-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADFYUKSYFXLKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[3-(4-ethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2-furoate](/img/structure/B4059874.png)
![3-{2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}-1,7-dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4059882.png)

![3-chloro-4-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4059888.png)
![[4-[3-(trifluoromethyl)benzyl]-1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4059891.png)
![2-[(4-chlorobenzyl)thio]-4-(5-chloro-2,3-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4059921.png)
![ethyl 4-[(1-adamantylacetyl)amino]benzoate](/img/structure/B4059923.png)
![3,3'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]bis-1H-indole](/img/structure/B4059929.png)



![2-(benzylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4059963.png)
![(2R)-3-(benzyloxy)-2-[5-(2-furyl)-4-phenyl-1H-imidazol-1-yl]propan-1-ol](/img/structure/B4059973.png)